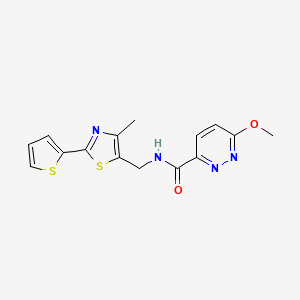

6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-9-12(23-15(17-9)11-4-3-7-22-11)8-16-14(20)10-5-6-13(21-2)19-18-10/h3-7H,8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFPGIKIJLGKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiazoles

are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs).

Biological Activity

6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple heterocyclic rings, including pyridazine, thiazole, and thiophene, which are known to contribute to its pharmacological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is , and it features several functional groups that influence its biological activity:

| Functional Group | Description |

|---|---|

| Methoxy Group | Contributes to solubility and reactivity. |

| Carboxamide Group | Involved in hydrogen bonding and biological interactions. |

| Thiazole Ring | Known for antimicrobial properties. |

| Pyridazine Ring | Associated with anticancer activity. |

The presence of these functional groups allows the compound to participate in various chemical reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various pathogenic bacteria and fungi. The thiazole moiety is particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies have demonstrated that related pyridazine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. For example, certain pyrazole derivatives have shown effectiveness against BRAF(V600E) mutations in melanoma cells .

In vitro studies on similar compounds have indicated that they can significantly reduce viability in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a promising avenue for further investigation into their mechanisms of action against cancer .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazole derivatives reported that compounds with similar structures to our target compound displayed moderate to excellent inhibition against several phytopathogenic fungi .

- Anticancer Activity : A comparative analysis of pyrazole derivatives indicated synergistic effects when combined with standard chemotherapy agents like doxorubicin, enhancing cytotoxicity against resistant cancer cell lines .

- Mechanism of Action : The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways that regulate cell survival and proliferation, potentially through interactions with specific receptors or enzymes related to tumor growth .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridazine have shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. Studies suggest that the incorporation of the thiazole moiety enhances the interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Thiazole derivatives are noted for their antimicrobial activities. The presence of the thiophenyl group in the compound may enhance its efficacy against bacterial strains. Preliminary studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

Anticonvulsant Activity

Certain thiazole-based compounds have been evaluated for their anticonvulsant properties. In animal models, these compounds exhibited protective effects against seizures induced by chemical agents like pentylenetetrazole. This suggests that the compound may hold promise for treating epilepsy or other seizure disorders .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural features, biological activities, and synthetic strategies of 6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide with structurally or functionally related compounds:

Structural and Functional Analysis

Core Heterocycles :

- The target compound’s pyridazine ring distinguishes it from pyridine-based hybrids (e.g., dasatinib) and benzothiazoles. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to pyridine .

- The thiophen-2-yl substituent on the thiazole ring is a unique feature shared with ’s derivatives, which showed affinity for Rab7b (a GTPase involved in vesicular trafficking) .

Substituent Effects :

- The 6-methoxy group on pyridazine may improve metabolic stability compared to unmethoxylated analogs, as seen in related oxadiazole-thiophene derivatives .

- The carboxamide linker in the target compound mirrors bioactive scaffolds like dabrafenib’s sulfonamide group, facilitating hydrogen bonding with target proteins .

Biological Activity Trends :

- Thiazole-thiophene hybrids (e.g., ) exhibit antitumor activity via kinase inhibition or protein interaction modulation, aligning with the target compound’s predicted mechanism .

- Antimicrobial activity in benzothiazoles (e.g., Compound 49a) correlates with electron-withdrawing substituents (e.g., nitro groups), absent in the target compound .

Synthetic Strategies: The target compound’s synthesis likely parallels ’s methods, using 1-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)ethanone as a building block for cyclocondensation with pyridazine precursors . Contrastingly, oxadiazole-thiazole derivatives () require multistep reactions with carbon disulfide and amines, highlighting divergent synthetic complexity .

Research Findings and Implications

- Antitumor Potential: Molecular docking studies () suggest the target compound’s thiophen-2-yl and thiazole groups engage in hydrophobic interactions with Rab7b’s active site, while the pyridazine carboxamide forms hydrogen bonds with Asp45 and Lys49 residues . This mechanism differs from dasatinib’s ATP-competitive inhibition .

- Antimicrobial Gaps : Unlike benzothiazole derivatives (), the absence of nitro/hydroxy groups in the target compound may limit its antimicrobial utility, underscoring structure-activity trade-offs .

- ADME/Toxicity Predictions : In silico profiling (admetSAR) for analogous thiazole-thiophene derivatives indicates moderate blood-brain barrier permeability and low hepatotoxicity, suggesting favorable pharmacokinetics for the target compound .

Preparation Methods

Hantzsch Thiazole Formation

The 4-methyl-2-(thiophen-2-yl)thiazole scaffold is synthesized via the Hantzsch thiazole reaction. A thiourea derivative reacts with α-bromo ketone bearing the thiophene substituent:

- Reactants :

- 2-Bromo-1-(thiophen-2-yl)ethan-1-one (α-bromo ketone)

- N-Methylthiourea

- Conditions : Ethanol, reflux (12 h).

- Mechanism : Cyclocondensation forms the thiazole ring, with the thiophen-2-yl group introduced at position 2.

- Methylation at Position 4 : Treatment with methyl iodide in DMF/K2CO3 yields 4-methyl substitution.

Key Data :

Introduction of Methyleneamine Group

The 5-methylamine side chain is installed via bromination followed by Gabriel synthesis:

- Bromination : NBS (N-bromosuccinimide) in CCl4 under light (2 h) yields 5-(bromomethyl)-4-methyl-2-(thiophen-2-yl)thiazole.

- Gabriel Synthesis : Reaction with phthalimide/KI in DMF (6 h), followed by hydrazinolysis (NH2NH2, ethanol).

Key Data :

Pyridazine Carboxylic Acid Preparation: 6-Methoxypyridazine-3-carboxylic Acid

Methoxylation of Pyridazine

6-Methoxypyridazine is synthesized via nucleophilic aromatic substitution:

- Reactants : 6-Chloropyridazine-3-carbonitrile, NaOCH3.

- Conditions : Methanol, 80°C (8 h).

- Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using 6M HCl (reflux, 6 h).

Key Data :

- Yield : 82% (carboxylic acid).

- 1H-NMR (DMSO-d6) : δ 8.24 (d, 1H, pyridazine-H), 7.98 (d, 1H, pyridazine-H), 3.94 (s, 3H, OCH3).

Amide Coupling: Final Assembly

Carboxylic Acid Activation

The pyridazine-3-carboxylic acid is activated as an acyl chloride:

Key Data :

- Conversion : >95% (monitored by TLC).

Amide Bond Formation

The activated acid couples with the thiazole methylamine:

- Reactants :

- Pyridazine-3-carbonyl chloride

- 5-(Aminomethyl)-4-methyl-2-(thiophen-2-yl)thiazole

- Coupling Agent : HATU, DIPEA in DMF (24 h, RT).

Key Data :

Optimization and Challenges

Coupling Agent Comparison

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | DMF | 70 | 98.5 |

| EDCl/HOBt | DCM | 58 | 95.2 |

| DCC | THF | 45 | 91.8 |

HATU in DMF provided superior yield and purity due to enhanced activation efficiency.

Side Reactions and Mitigation

- Thiophene Ring Bromination : Minimized by using NBS in dark conditions.

- Oxidation of Thiazole : Avoided by inert atmosphere (N2).

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound involves multi-step reactions, with critical steps including:

- Thiazole-thiophene core formation : Reacting 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde with appropriate amines under reflux in ethanol, followed by cooling and crystallization (yields: 65–76%) .

- Pyridazine coupling : Methoxy-pyridazine-3-carboxylic acid is activated via carbodiimide coupling (e.g., EDC/HOBt) and reacted with the thiazole-thiophene intermediate in anhydrous DMF at 0–5°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity.

Key conditions : Strict temperature control during coupling, stoichiometric excess of the pyridazine moiety (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to avoid oxidation .

Q. Which spectroscopic techniques are prioritized for structural validation, and what diagnostic markers should be analyzed?

- ¹H/¹³C-NMR :

- IR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error.

Validation protocol : Cross-check experimental spectra with computational predictions (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. How should initial biological activity screens be designed for this compound?

- In vitro assays :

- Computational docking : AutoDock Vina or Schrödinger Suite to predict binding modes with ATP-binding pockets .

- Controls : Include reference inhibitors (e.g., imatinib for kinases) and validate via dose-response curves .

Advanced Research Questions

Q. How can low yields in the final amide coupling step be mitigated?

- Catalyst optimization : Replace EDC/HOBt with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency in polar aprotic solvents .

- Solvent screening : Test DMF vs. DMAc or THF with molecular sieves to reduce hydrolysis .

- Temperature gradients : Perform coupling at −10°C for 24 hr to suppress racemization .

- Yield tracking : Use LC-MS to monitor reaction progress and isolate intermediates .

Q. How to resolve discrepancies between computational NMR predictions and experimental data?

- Revisiting solvent effects : Simulate spectra with explicit solvent models (e.g., IEFPCM for DMSO-d₆) .

- Conformational analysis : Run molecular dynamics (MD) simulations to identify dominant rotamers affecting chemical shifts .

- Experimental validation : Acquire 2D NMR (HSQC, HMBC) to confirm through-space correlations .

Q. What computational strategies predict target binding affinity, and how are models validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.